molecular formula C21H33N3O2 B2358370 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 1421461-79-1

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No. B2358370
CAS RN: 1421461-79-1
M. Wt: 359.514
InChI Key: JDZBJOPSPXUFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone, also known as DPPE, is a synthetic compound that has been studied for its potential therapeutic uses. DPPE belongs to the class of compounds known as piperidines, which have been found to have a variety of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Agents

  • A study focused on the synthesis of a series of novel pyridone carboxylic acids, which include modifications with piperazinyl derivatives, demonstrating their metabolism after oral administration in mice and rats. The introduction of methyl groups affected the metabolic process, indicating potential applications in antimicrobial drug development (Uno et al., 1993).

Crystal Structure and Interaction Analysis

  • An analysis of the crystal structure of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid highlighted hydrogen bonds and van der Waals interactions, suggesting applications in materials science for designing compounds with specific molecular interactions (Dega-Szafran et al., 2006).

Structural and Molecular Studies

  • Research on the structure of dimethylisothiazolopyridin and its derivatives, including piperazine-linked molecules, provided insights into the molecular configurations and potential pharmaceutical applications, particularly in the development of new therapeutic agents (Karczmarzyk & Malinka, 2004).

Novel Synthesis Techniques

  • A novel synthesis route for trans-2,6-disubstituted piperidine-related alkaloids using a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was developed, showcasing innovative approaches to synthesizing complex organic compounds with potential in pharmacology (Takahata et al., 2006).

properties

IUPAC Name

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-17-4-6-20(7-5-17)26-16-21(25)23-10-8-19(9-11-23)15-24-13-12-22(3)14-18(24)2/h4-7,18-19H,8-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZBJOPSPXUFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.